3,5-Dichlorobenzo[d]isoxazole
Overview
Description
3,5-Dichlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3Cl2NO. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Similar isoxazole derivatives have been reported to inhibit inflammation and cancer by targeting enzymes like lipoxygenase (lox) and cyclooxygenase (cox) .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives have been reported to affect the arachidonic acid metabolism pathway, which plays a crucial role in inflammation and cancer .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Similar isoxazole derivatives have been reported to inhibit tumor growth and angiogenesis .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free synthesis methods, such as ball-milling, have also been explored to reduce environmental impact and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming larger heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3,5-Dichlorobenzo[d]isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorobenzo[d]isoxazole
- 4-Bromo-3-chlorobenzo[d]isoxazole
- 3-Chloro-1,2-benzisoxazole
- 3-Chloro-6-fluorobenzo[d]isoxazole
- 3,6-Dichlorobenzo[d]isoxazole
Uniqueness
3,5-Dichlorobenzo[d]isoxazole is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring. This structural feature imparts specific chemical properties and reactivity, making it distinct from other isoxazole derivatives.
Properties
IUPAC Name |
3,5-dichloro-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDBZXSQGQSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544034 | |
Record name | 3,5-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16263-53-9 | |
Record name | 3,5-Dichloro-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16263-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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